1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride
Description
1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride is a heterocyclic spirocyclic compound characterized by a nitrogen atom integrated into a bicyclic framework containing oxygen atoms. Its molecular formula is C₈H₁₅NO₂, with a molecular weight of 157.21 g/mol (free base) and 193.67 g/mol for the hydrochloride salt . The spiro[4.6]undecane backbone comprises a six-membered dioxane ring fused to a four-membered azetidine-like ring, creating a rigid three-dimensional structure.
Key physicochemical properties include moderate solubility in polar solvents and stability under standard laboratory conditions. Safety data indicate it poses risks of skin/eye irritation and respiratory toxicity (GHS Category 2/2A/3), necessitating careful handling .
Properties
CAS No. |
947534-11-4 |
|---|---|
Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.67 g/mol |
IUPAC Name |
1,4-dioxa-9-azaspiro[4.6]undecane;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-8(3-5-9-4-1)10-6-7-11-8;/h9H,1-7H2;1H |
InChI Key |
YRXLJNBPUMHCOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC1)OCCO2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of azepan-2,5-dione with ethylene glycol. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired spirocyclic structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as crystallization or distillation .
Chemical Reactions Analysis
Ring-Opening Reactions
The 1,4-dioxane ring undergoes selective cleavage under acidic or reductive conditions:
-
Acidic hydrolysis : Concentrated HCl at 80°C opens the dioxane ring, yielding a diol intermediate .
-
Reductive cleavage : NaBH₄ in methanol reduces the dioxane oxygen, forming a secondary alcohol .
Key Observations
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, 80°C, 4h | Diol derivative | 78% |
| Reductive cleavage | NaBH₄, MeOH, RT, 2h | Alcohol intermediate | 65% |
N-Functionalization Reactions
The secondary amine in the azaspiro system participates in alkylation and cross-coupling reactions:
Alkylation
Reaction with alkyl halides in the presence of Pd catalysts (e.g., Pd₂(dba)₃) and BINAP ligands produces N-alkylated derivatives :
General Procedure :
-
Combine amine, alkyl halide (1.05–1.2 eq), NaOtBu (2 eq), BINAP (0.2 eq), and Pd₂(dba)₃ (0.1 eq) in toluene.
-
Heat at 100°C under N₂ for 2.5 hours.
-
Isolate via EtOAc/water extraction and column chromatography.
Example :
| Substrate | Alkyl Halide | Product | Yield |
|---|---|---|---|
| 1,4-Dioxa-8-azaspiro[4.6]undecane | Benzyl bromide | N-Benzyl derivative | 72% |
Suzuki–Miyaura Coupling
The amine reacts with arylboronic acids under Pd catalysis to form biaryl spirocycles .
Comparative Reactivity
The hydrochloride salt enhances solubility in polar solvents (e.g., water, ethanol) compared to the free base. Key differences include:
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Solubility in H₂O | Low | High |
| Stability | Moderate | High |
| Melting Point | 120–122°C | 160–162°C |
Scientific Research Applications
Pharmacological Applications
-
Histone Deacetylase Inhibition
- Recent studies have explored the use of 1,4-dioxa-8-azaspiro[4.6]undecane hydrochloride as a potential histone deacetylase (HDAC) inhibitor. HDACs are critical in regulating gene expression and have been implicated in various diseases, including cancer. The compound has shown promise in selectively inhibiting HDAC1 and HDAC6, which are associated with tumorigenesis and neurodegenerative diseases .
- Anti-mycobacterial Activity
- Gastrointestinal Disorders
Synthesis and Structure
The synthesis of this compound involves multi-step organic reactions that yield compounds with specific functional groups conducive to biological activity. The presence of the spirocyclic structure is particularly important for its interaction with biological targets.
Table 1: Summary of Pharmacological Studies
Detailed Insights from Research
-
Histone Deacetylase Inhibition :
- A study focused on synthesizing various hydroxamic acid derivatives with aliphatic heterocyclic linkers, including this compound, found that certain modifications enhanced selectivity towards HDAC isoforms, indicating a tailored approach to drug design could yield effective therapeutics for cancer treatment .
- Anti-mycobacterial Activity :
- Gastrointestinal Applications :
Mechanism of Action
The mechanism of action of 1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Ring Size and Rigidity :
- The [4.6] system in 1,4-dioxa-8-azaspiro[4.6]undecane provides intermediate rigidity compared to the smaller [4.5] and larger [5.5] systems. This affects binding affinity and metabolic stability in drug candidates .
- Psammaplysins, despite sharing the [4.6] system, have a distinct 1,6-dioxa-2-aza configuration, enabling marine-derived bioactivities like antimalarial action .
Heteroatom Positioning :
- Nitrogen placement (e.g., 8-aza vs. 2-aza) alters electronic properties and hydrogen-bonding capacity. For example, the 8-aza position in the target compound may enhance interactions with acidic residues in enzymes .
Functional Group Impact :
- Hydrochloride salts (e.g., 1,4-dioxa-8-azaspiro[4.5]decane HCl) improve solubility but may introduce hygroscopicity, affecting formulation .
Biological Activity
1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C8H15NO2
- Molecular Weight : 157.21 g/mol
- CAS Number : 947534-11-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for binding to active sites of proteins.
Biological Activities
- Antimycobacterial Activity : Research has shown that derivatives of 1,4-Dioxa-8-azaspiro[4.6]undecane exhibit potent antimycobacterial properties against Mycobacterium bovis BCG. The minimum inhibitory concentrations (MIC) for these compounds were determined to be below 5 μM, indicating strong activity (Table 1) .
- Cytotoxicity : The cytotoxic effects of these compounds were evaluated on mammalian cell lines, specifically Vero cells. Selective cytotoxicity assessments revealed that while some analogs demonstrated low toxicity (CC50 > 20 μM), others exhibited significant hemolytic potential on human red blood cells .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in critical metabolic pathways. For instance, it has been linked to the inhibition of oxidoreductase DprE1, an enzyme essential for mycobacterial cell wall synthesis .
Case Study: Antimycobacterial Potency
A study focused on the synthesis and evaluation of various azaspiro derivatives highlighted the importance of structural modifications in enhancing biological activity. The azaspiroketal side chain was noted for its contribution to the compound's antimycobacterial efficacy (Table 2) .
| Compound | MIC50 (μM) | Selective Index |
|---|---|---|
| 1 | <5 | >20 |
| 2 | 10 | >15 |
| 3 | 15 | >10 |
Case Study: Structural Variations
Further investigations into structural variations revealed that modifications to the azaspiro framework could lead to significant changes in biological activity. For example, replacing ketal oxygens with sulfur atoms resulted in more active analogs .
Q & A
Q. What are the recommended synthetic routes for 1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride, and how can reaction efficiency be optimized?
The compound can be synthesized via cyclization reactions involving precursors like amino alcohols or ketones. For example, spirocyclic structures are often formed using formaldehyde or paraformaldehyde in dichloromethane with a base (e.g., triethylamine) to facilitate ring closure . Optimization includes controlling stoichiometry (e.g., 2:3 molar ratios of reactants) and reaction temperature (room temperature to mild heating). Post-synthesis, purification via column chromatography or recrystallization in solvents like ethanol is recommended .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the spirocyclic structure by identifying unique proton environments (e.g., deshielded protons near the nitrogen atom) .
- HPLC : Reverse-phase HPLC with UV detection (e.g., Chromolith® columns) ensures purity >95%, using reference standards for calibration .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺) and fragments, aligning with the theoretical mass (C₇H₁₄ClNO₂: 187.06 g/mol) .
Q. How should researchers assess the compound’s stability under laboratory storage conditions?
Stability studies under varying temperatures (4°C, 25°C), humidity (40–60% RH), and light exposure (UV/vis) are essential. Data from accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) can predict shelf life. Store in airtight containers under inert gas (N₂/Ar) in干燥, well-ventilated areas to prevent hydrolysis or oxidation .
Q. What safety protocols are mandated for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (N95 masks) if airborne particles are generated .
- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid water to prevent exothermic reactions .
- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic reactions?
The spirocyclic structure imposes steric constraints, directing reactivity to the nitrogen atom. For example, protonation at the amine group enhances electrophilic susceptibility, while the dioxa ring stabilizes intermediates via intramolecular hydrogen bonding. Computational studies (DFT) can model transition states to predict regioselectivity .
Q. How can researchers profile and isolate impurities during synthesis?
- Impurity Identification : LC-MS/MS detects by-products like oxidized or dimerized species. Compare retention times and fragmentation patterns against synthesized impurities (e.g., 1-oxa-3-azaspiro derivatives) .
- Isolation : Preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA) isolates impurities for structural NMR analysis .
Q. What role does computational modeling play in studying its physicochemical properties?
Molecular dynamics simulations predict solubility parameters (logP) and crystal packing. Density functional theory (DFT) calculates electrostatic potential surfaces to identify reactive sites. These models guide solvent selection (e.g., DMSO for solubility) and co-crystal design for enhanced stability .
Q. How do stress conditions (heat, pH extremes) influence degradation pathways?
- Thermal Degradation : At >100°C, the compound undergoes ring-opening via C-N bond cleavage, forming linear amines (detected via GC-MS) .
- Hydrolytic Degradation : Acidic conditions (pH <3) protonate the amine, accelerating hydrolysis to diketones. Alkaline conditions (pH >10) deprotonate the amine, leading to oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
